Cas no 51532-31-1 ((R)-4-Methyl-3-heptanone)

(R)-4-メチル-3-ヘプタノンは光学活性を有するケトン化合物であり、不斉炭素を有することからキラリティーが重要な役割を果たす反応において有用です。分子式C8H16O、分子量128.21を有し、特定の立体配置を必要とする不斉合成や医薬品中間体としての応用が可能です。高い光学純度と安定性を特徴とし、香料や農薬などの分野での利用も検討されています。不斉触媒反応における基質としての適性や、立体選択的な変換反応への適用性が研究対象となっています。

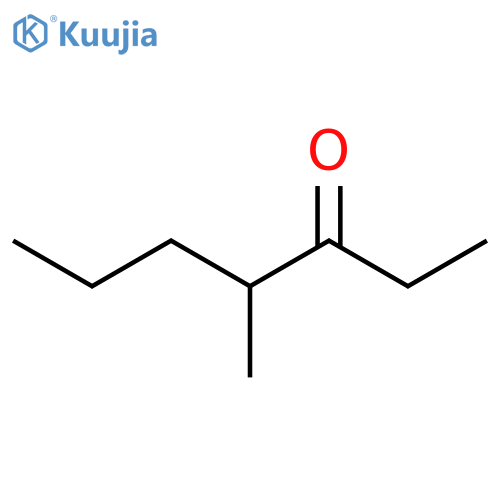

(R)-4-Methyl-3-heptanone structure

商品名:(R)-4-Methyl-3-heptanone

(R)-4-Methyl-3-heptanone 化学的及び物理的性質

名前と識別子

-

- (R)-4-Methyl-3-heptanone

- 3-methyl-3-heptanone

- 4-methyl-3-hepatanone

- 4-Methyl-3-heptanone

- 4-Methyl-heptan-3-on

- 4-methyl-heptan-3-one

- 4-methylheptan-3-one

- rac-4-methyl-3-heptanone

- 4R-Methylheptan-3-one

- 51532-31-1

- LMFA12000091

- CHEBI:195859

- (4R)-4-methylheptan-3-one

-

- インチ: InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3

- InChIKey: MVLRILUUXLBENA-UHFFFAOYSA-N

- ほほえんだ: CCCC(C)C(=O)CC

計算された属性

- せいみつぶんしりょう: 128.120115130Da

- どういたいしつりょう: 128.120115130Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 86.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 17.1Ų

(R)-4-Methyl-3-heptanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M368555-1g |

(R)-4-Methyl-3-heptanone |

51532-31-1 | 1g |

$ 1800.00 | 2023-09-06 | ||

| TRC | M368555-50mg |

(R)-4-Methyl-3-heptanone |

51532-31-1 | 50mg |

$155.00 | 2023-05-17 | ||

| TRC | M368555-250mg |

(R)-4-Methyl-3-heptanone |

51532-31-1 | 250mg |

$620.00 | 2023-05-17 | ||

| TRC | M368555-500mg |

(R)-4-Methyl-3-heptanone |

51532-31-1 | 500mg |

$1194.00 | 2023-05-17 |

(R)-4-Methyl-3-heptanone 関連文献

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

51532-31-1 ((R)-4-Methyl-3-heptanone) 関連製品

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量